2-(4-Nitrophenyl)thiazole
Overview
Description
2-(4-Nitrophenyl)thiazole is a compound that belongs to the thiazole family, characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. The presence of a nitro group attached to the phenyl ring at the 4-position introduces electron-withdrawing properties, which can significantly affect the molecule's reactivity and physical properties.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. For instance, the reaction of 4-Nitroacetophenone with thiourea and iodine can lead to the formation of 2-amino-4-p-nitrophenyl thiazole, as discussed in a study where the optimal synthetic conditions were determined through orthogonal experiments . Another example is the synthesis of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which involves linking different (un)substituted (hetero)aromatic substituents to the hydrazone nucleus .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied. X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations have been used to investigate the solid-state structure of related compounds, revealing triclinic space groups and providing insights into intermolecular interactions through Hirshfeld surface analysis . The crystal structure of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole has been described, showing dihedral angles between the thiazole ring and the substituted phenyl rings, stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of this compound derivatives can lead to various chemical transformations. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form different heterocyclic compounds . Additionally, the presence of a nitro group can influence the photophysical properties of thiazole-based push–pull fluorophores, as demonstrated by the unexpected high quantum yields of fluorescence despite the nitro group's potential quenching effect .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of the nitro group and the overall molecular structure. The photophysical properties, such as UV/Vis absorption and fluorescence emission spectra, have been studied, and quantum chemical calculations have helped to explain the observed experimental results . The crystal structures of these compounds often reveal various intermolecular interactions, such as hydrogen bonding, which can affect their stability and solid-state packing .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 2-Amino-4-p-nitrophenyl thiazole is synthesized using 4-Nitroacetophenone and thiourea reacting with iodine, with its structure confirmed through elemental analysis, IR, and 1H NMR. Optimum synthetic conditions and reaction mechanisms are explored in these studies (Zeng Zhen-fan, 2014).
Applications in Material Science
- Polyimide Synthesis : A novel thiazole-containing polyimide was prepared by polycondensation of 2-amino-5-(4-aminophenyl)-thiazole with 6FDA, demonstrating excellent solubility, film-forming capability, and high thermal resistance (Xin Zhao et al., 2007).
Biological Applications
- Antimicrobial Activity : Certain phosphoramidate derivatives of 2-(benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl show promising inhibition activity against bacterial strains and fungi, with significant minimum inhibitory concentrations (S. Reddy et al., 2018).
- Anticancer and Anticandidal Agents : Thiazolyl hydrazone derivatives have shown effective anticandidal activity and potential as anticancer compounds, particularly against MCF-7 cancer cells, as evaluated through in vitro cytotoxic effects (M. Altıntop et al., 2014).
Photophysical Properties
- Optical Applications : Certain derivatives of 4-hydroxy-1,3-thiazole-based push-pull-chromophores/fluorophores, including those with nitro groups, exhibit significant fluorescence quantum yields and are studied for their molecular structure–property relationships (S. H. Habenicht et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitor Properties : 2,5-Disubstituted 1,3,4-thiadiazoles, including compounds with 4-nitrophenyl substituents, are investigated as corrosion inhibitors of mild steel, with their inhibition properties analyzed through AC impedance technique (F. Bentiss et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins . These interactions can lead to a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
They can also stimulate or block receptors in biological systems . This can lead to changes in cellular processes and functions, contributing to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Nitrophenyl)thiazole are largely attributed to its thiazole nucleus. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure allows this compound to interact with various enzymes, proteins, and other biomolecules. Specific interactions with enzymes and proteins have not been reported in the literature.
Cellular Effects
Thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDOGDJADXLHLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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